molecular formula C23H22N4O2 B2703625 N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921576-96-7

N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2703625
CAS No.: 921576-96-7
M. Wt: 386.455
InChI Key: FZULYVLXXMSAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core with a carboxamide substituent at position 5. The molecule features a 2,4-dimethylphenyl group on the amide nitrogen and an ethyl substituent at position 5 of the pyrazolo ring.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-4-26-13-18(22(28)24-20-11-10-15(2)12-16(20)3)21-19(14-26)23(29)27(25-21)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZULYVLXXMSAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 2,4-dimethylbenzoyl chloride and a suitable catalyst.

    Addition of the ethyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions, respectively, using reagents such as ethyl bromide and phenylboronic acid.

    Formation of the carboxamide group: This is typically achieved through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide may be studied for its potential biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Medicine

In medicine, this compound could be investigated as a potential drug candidate. Its structural features suggest it may interact with various biological targets, making it a promising lead compound for drug development.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of pyrazolo[4,3-c]pyridine carboxamides, with structural analogs differing in substituents on the amide nitrogen (N-aryl vs. N-alkyl) and the pyrazolo ring (alkyl/aryl groups at position 5). Below is a comparative analysis based on available

Table 1: Key Structural Differences Among Pyrazolo[4,3-c]pyridine Carboxamides

Compound ID/Name N-Substituent Position 5 Substituent Additional Features
N-(2,4-Dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (Target) 2,4-Dimethylphenyl Ethyl Phenyl at position 2
N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923682-25-1) 4-Ethoxyphenyl Ethyl Ethoxy group enhances polarity
N-(4-Methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923175-15-9) 4-Methylphenyl Propyl Propyl chain increases lipophilicity
5-Benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (923226-49-7) Cycloheptyl Benzyl Bulky benzyl group may hinder packing

Pharmacological and Physicochemical Properties

  • Lipophilicity : The ethyl group at position 5 (target compound) balances hydrophobicity compared to the propyl substituent in 923175-15-9, which may reduce aqueous solubility .
  • Hydrogen Bonding : The carboxamide and pyrazolone moieties enable hydrogen bonding, a critical feature for molecular recognition and crystal packing .

Crystallographic Analysis

Crystal structures of related compounds (e.g., ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) reveal triclinic (P1) packing with intermolecular hydrogen bonds stabilizing the lattice . For the target compound, the 2,4-dimethylphenyl group may disrupt π-π stacking observed in simpler analogs, as seen in SHELX-refined structures .

Key Research Findings

Substituent Impact : Bulky N-aryl groups (e.g., 2,4-dimethylphenyl) reduce conformational flexibility but enhance thermal stability in solid-state forms .

Bioactivity Trends : Propyl and benzyl substituents at position 5 (e.g., 923175-15-9 and 923226-49-7) correlate with increased membrane permeability in preliminary assays .

Crystallography Tools : SHELX programs remain pivotal for resolving complex hydrogen-bonding networks in these systems .

Biological Activity

N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound belonging to the pyrazolopyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural features of this compound contribute to its interaction with various biological targets.

The compound's chemical characteristics are summarized in the following table:

PropertyValue
Common Name This compound
CAS Number 921576-96-7
Molecular Formula C23H22N4O2
Molecular Weight 386.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a potential candidate for cancer therapy.

Biological Activities

  • Anticancer Activity
    • Research indicates that compounds similar to N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer properties. For example, studies have shown that related pyrazole derivatives can inhibit cell proliferation in various cancer cell lines (e.g., MDA-MB-436 and CAPAN-1) with IC50 values ranging from 4 nM to 19.8 µM depending on the specific derivative and its structural modifications .
  • Mechanistic Insights
    • The mechanism by which this compound exerts its anticancer effects involves the induction of synthetic lethality in BRCA-mutated cells. By inhibiting PARP activity, the compound disrupts DNA repair pathways, leading to increased apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of similar pyrazolo derivatives:

  • Study on PARP Inhibition
    • A study demonstrated that a related compound exhibited potent PARP inhibition with an IC50 value of 3.05 nM. The structure was optimized by substituting various functional groups which enhanced the binding affinity to PARP .
  • Cell Proliferation Assays
    • In assays conducted on breast cancer cell lines, compounds derived from pyrazolopyridine structures showed promising cytotoxic effects compared to standard treatments like Olaparib and Veliparib .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.